1,3-Pyrrolidinedicarboxylic acid, 5-methyl-, diethyl ester
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Overview
Description
1,3-Pyrrolidinedicarboxylic acid, 5-methyl-, diethyl ester is an organic compound with the molecular formula C11H19NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 5-methyl-, diethyl ester typically involves the esterification of 1,3-Pyrrolidinedicarboxylic acid, 5-methyl-. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
1,3-Pyrrolidinedicarboxylic acid, 5-methyl-+2C2H5OHH2SO41,3-Pyrrolidinedicarboxylic acid, 5-methyl-, diethyl ester+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 5-methyl-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1,3-Pyrrolidinedicarboxylic acid, 5-methyl-
Reduction: 1,3-Pyrrolidinedicarboxylic acid, 5-methyl-, diol
Substitution: Various substituted pyrrolidinedicarboxylic acid derivatives
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 5-methyl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 5-methyl-, diethyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Pyrrolidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester
- 1,3-Pyrrolidinedicarboxylic acid, 3-(3-chloropropyl)-4-oxo-, 1,3-diethyl ester
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 5-methyl-, diethyl ester is unique due to its specific ester functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
61334-24-5 |
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Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
diethyl 5-methylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H19NO4/c1-4-15-10(13)9-6-8(3)12(7-9)11(14)16-5-2/h8-9H,4-7H2,1-3H3 |
InChI Key |
ZZBZUBXGSXBCFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(N(C1)C(=O)OCC)C |
Origin of Product |
United States |
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